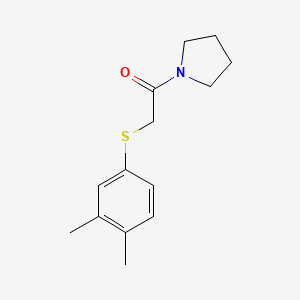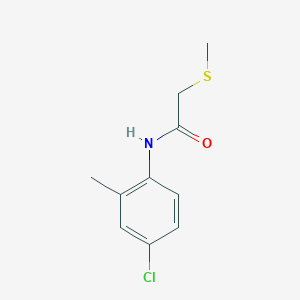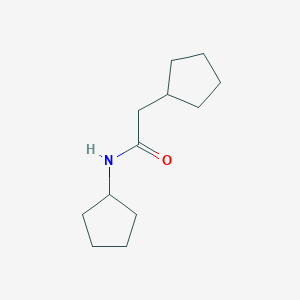
3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide, also known as compound 1, is a novel chemical compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has been shown to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 is not fully understood, but it is believed to act as a partial agonist at the mu-opioid receptor. This receptor is involved in the regulation of pain and reward, and its activation by 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamides such as morphine and fentanyl can lead to addiction and dependence. Compound 1 may have a lower potential for addiction and dependence due to its partial agonist activity.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 has analgesic effects in animal models of pain. It has also been shown to reduce the severity of withdrawal symptoms in animal models of opioid dependence. Additionally, 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 has been shown to have antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain, reward, and addiction. However, one limitation of using 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 is its partial agonist activity, which may complicate interpretation of results.
Orientations Futures
There are several future directions for research on 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1. One area of interest is the development of more potent and selective 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamides that target the mu-opioid receptor. Another area of interest is the investigation of the potential therapeutic applications of 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 in the treatment of opioid addiction and withdrawal. Additionally, further studies are needed to understand the mechanism of action of 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 and its effects on other neurotransmitter systems.
Conclusion:
In conclusion, 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 is a novel chemical 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide in the fields of neuroscience and pharmacology.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1. One of the most common methods involves the reaction of 3-fluorobenzoyl chloride with N-methyl-N-(thiophen-3-ylmethyl)amine in the presence of a base such as triethylamine. This reaction yields 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 as a white solid with a high yield.
Applications De Recherche Scientifique
Compound 1 has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have an affinity for opioid receptors, which are involved in the modulation of pain, reward, and addiction. Studies have also suggested that 3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide 1 may have potential as a therapeutic agent for the treatment of opioid addiction and withdrawal.
Propriétés
IUPAC Name |
3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(8-10-5-6-17-9-10)13(16)11-3-2-4-12(14)7-11/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTQKKSEAQMVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-methyl-N-(thiophen-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)


![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)






![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)
